2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Description
2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H27N5 and its molecular weight is 349.482. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetCasein kinase II subunit alpha .
Mode of Action
Compounds with similar structures have been found to inhibit the phosphorylation of rb, preventing cdk-mediated g1-s phase transition, thereby arresting the cell cycle in the g1 phase, suppressing dna synthesis and inhibiting cancer cell growth .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways related tocell cycle regulation and DNA synthesis .
Pharmacokinetics
Similar compounds have been found to have good solubility and bioavailability .
Result of Action
Based on its mode of action, it can be inferred that the compound may lead tocell cycle arrest and suppression of DNA synthesis , potentially inhibiting the growth of cancer cells .
Action Environment
It’s important to note that factors such as ph, temperature, and the presence of other compounds can potentially affect the action and stability of the compound .
Properties
IUPAC Name |
2-ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-4-18-20(17-9-7-6-8-10-17)21-22-16(3)15-19(26(21)23-18)25-13-11-24(5-2)12-14-25/h6-10,15H,4-5,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFBUOPNPDGHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.